Antineoplaston A10 (3-phenylacetylamino-2,6-piperidinedione) is a naturally occurring peptide analogue first identified in human urine. [] It belongs to a class of compounds known as antineoplastons, which are naturally occurring peptides and amino acid derivatives that demonstrate growth-inhibitory effects on neoplastic cells. [, ] Antineoplaston A10 has served as a critical subject in research investigating the potential of naturally derived compounds for cancer treatment. []
Antineoplaston A10 belongs to a class of compounds known as antineoplastons, which are peptides or amino acid derivatives that exhibit anticancer activity. The initial discovery of antineoplastons was attributed to the work of Dr. Stanislaw Burzynski in the 1970s, who proposed their use in cancer treatment based on their ability to modulate cellular processes associated with tumor growth. The compound is classified as a synthetic derivative of naturally occurring substances found in human urine .
Antineoplaston A10 has a complex molecular structure characterized by its piperidine ring and phenylacetyl group.
The compound exhibits poor solubility in water, which necessitates conversion into sodium salts for therapeutic formulations .
Antineoplaston A10 participates in several chemical reactions that are pivotal for its biological activity:
The mechanism by which Antineoplaston A10 exerts its anticancer effects primarily involves DNA interaction:
Antineoplaston A10 exhibits distinct physical and chemical properties:
These properties are crucial for formulating effective therapeutic agents .
Antineoplaston A10 has been investigated for various scientific applications:
Clinical trials have been conducted to assess its safety and efficacy in humans, although regulatory approval remains limited due to varying results across studies .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2